molecular formula C10H23ClN2O2 B1398393 2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride CAS No. 1236261-80-5

2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride

Cat. No.: B1398393
CAS No.: 1236261-80-5
M. Wt: 238.75 g/mol
InChI Key: VRCJXNUPWBZJEP-UHFFFAOYSA-N
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Description

2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride is an organic compound with the chemical formula C9H21ClN2O2. This compound is known for its versatility and complexity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride typically involves the reaction of 3-methylbutanamide with 3-ethoxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride
  • 2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride
  • 2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride

Uniqueness

2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may offer different reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.ClH/c1-4-14-7-5-6-12-10(13)9(11)8(2)3;/h8-9H,4-7,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCJXNUPWBZJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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